

Technical Guide: Physicochemical Properties of 4-Amino-2,6-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2,6-difluorophenol
Hydrochloride

Cat. No.: B112312

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **4-Amino-2,6-difluorophenol Hydrochloride** (CAS No. 220353-22-0). Due to the limited availability of experimentally determined data for the hydrochloride salt, this document also includes data for the corresponding free base, 4-Amino-2,6-difluorophenol (CAS No. 126058-97-7), and computational predictions to offer a broader understanding for research and development applications.

Chemical Identity and Structure

4-Amino-2,6-difluorophenol Hydrochloride is a halogenated aromatic amine salt. The presence of two electron-withdrawing fluorine atoms, an electron-donating amino group, and a phenolic hydroxyl group makes it a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds.

Identifier	4-Amino-2,6-difluorophenol Hydrochloride	4-Amino-2,6-difluorophenol (Free Base)
CAS Number	220353-22-0[1][2]	126058-97-7
Molecular Formula	C ₆ H ₆ ClF ₂ NO[1][2]	C ₆ H ₅ F ₂ NO
Molecular Weight	181.57 g/mol [1]	145.11 g/mol
Synonyms	2,6-Difluoro-4-aminophenol hydrochloride[1]	-
SMILES	OC1=C(F)C=C(N)C=C1F. [H]Cl[1]	Nc1cc(F)c(O)c(F)c1
Purity	≥95% - 96%[1][2]	Typically >98%

Physicochemical Properties

Quantitative data for **4-Amino-2,6-difluorophenol Hydrochloride** is sparse in publicly available literature. The following tables summarize the available experimental and predicted data for the hydrochloride salt and its corresponding free base.

Table 2.1: Physical and Chemical Properties

Property	4-Amino-2,6-difluorophenol Hydrochloride	4-Amino-2,6-difluorophenol (Free Base)	Data Type
Melting Point	Data not available	0 °C (Note: This value from a commercial source appears unusually low and may be inaccurate)	Experimental
Boiling Point	Data not available	237.0 ± 40.0 °C at 760 mmHg	Experimental
Density	Data not available	1.5 ± 0.1 g/cm³	Experimental
pKa	Data not available	7.72 ± 0.23	Predicted
LogP	1.6744[1]	Data not available	Computational
Topological Polar Surface Area (TPSA)	46.25 Å²[1]	46.25 Å²	Computational
Storage Conditions	Room temperature, keep dry and cool[1]	Sealed in dry, Room Temperature	-

Table 2.2: Spectral Data Summary

While specific spectra for the hydrochloride salt are not readily available, ¹H NMR data for the free base has been published.

Spectral Data	4-Amino-2,6-difluorophenol Hydrochloride	4-Amino-2,6-difluorophenol (Free Base)
¹ H NMR	Data not available, though mentioned as available from some suppliers.[3]	¹ H NMR (400 MHz, DMSO-d ₆): δ 8.68 (br s, 1H), 6.19 (d, J = 10.8 Hz, 2H), 5.01 (s, 2H).[4]
¹³ C NMR	Data not available, though mentioned as available from some suppliers.[3]	Data not available
Infrared (IR)	Data not available, though mentioned as available from some suppliers.[3]	Data not available
Mass Spectrometry (MS)	Data not available, though mentioned as available from some suppliers.[3]	Data not available

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of amine hydrochloride salts are provided below as a guide for researchers.

Melting Point Determination (Capillary Method)

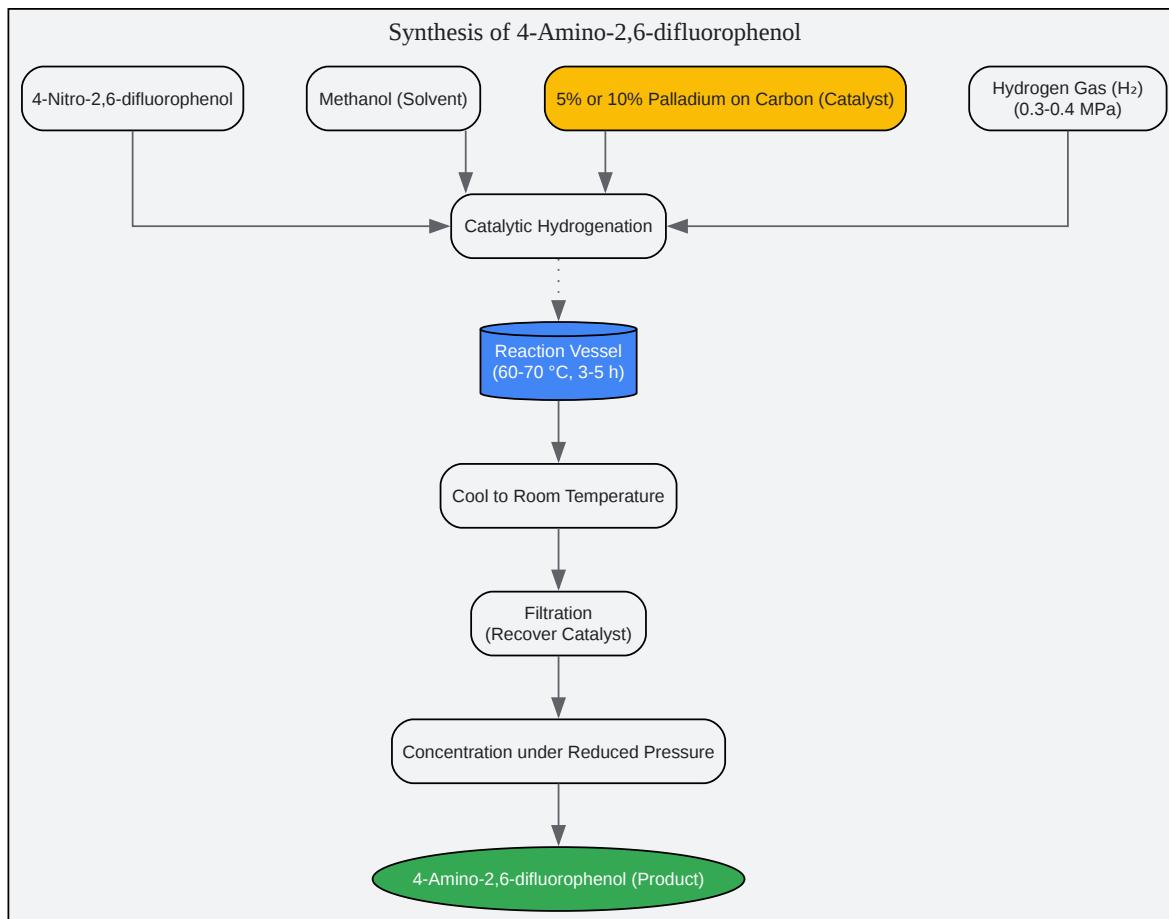
A precise melting point is a critical indicator of purity.

- Sample Preparation: A small amount of the dry **4-Amino-2,6-difluorophenol Hydrochloride** powder is packed into a glass capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
- Procedure:
 - The apparatus is heated rapidly to approximately 15-20 °C below the expected melting point.

- The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.
- The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- For a pure compound, the melting range is typically narrow (0.5-1.0 °C).

Aqueous Solubility Determination

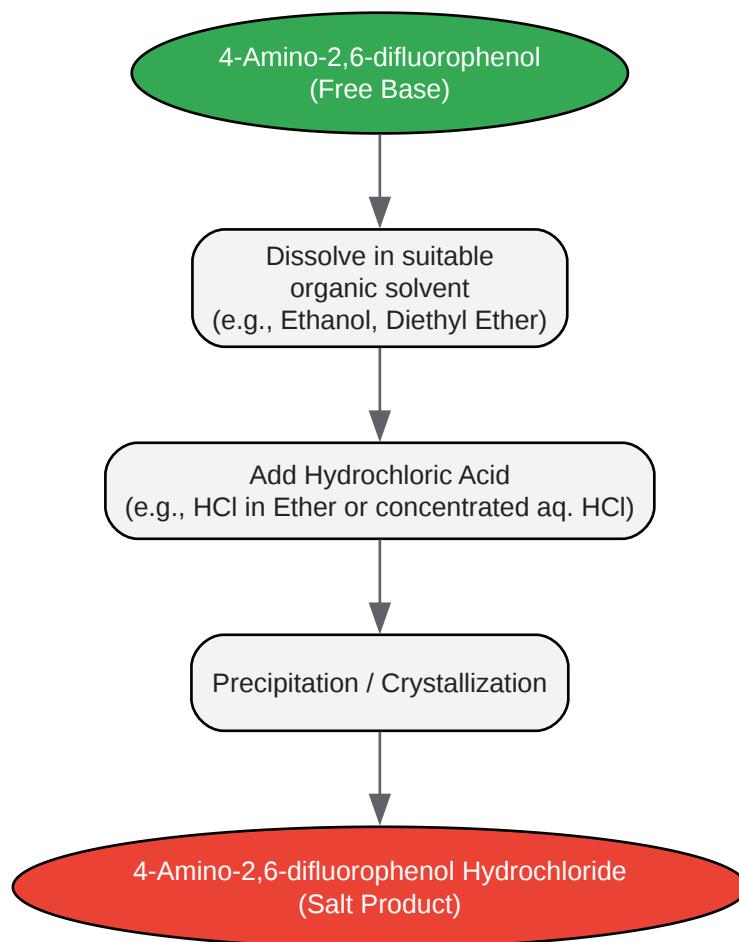
The solubility of the hydrochloride salt is a key parameter for formulation and drug delivery.


- Equilibrium Solubility Method:
 - An excess amount of **4-Amino-2,6-difluorophenol Hydrochloride** is added to a known volume of deionized water in a sealed vial.
 - The suspension is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.
 - The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- pH-Solubility Profile:
 - The equilibrium solubility is determined as described above in a series of aqueous buffers across a relevant pH range (e.g., pH 1 to 8).
 - The resulting data is plotted as solubility versus pH to generate a pH-solubility profile, which is crucial for understanding the compound's behavior in different physiological environments.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). The choice of solvent is critical to avoid exchange of labile protons (e.g., $-\text{OH}$, $-\text{NH}_3^+$). Spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).
- Infrared (IR) Spectroscopy:
 - A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm^{-1}) to identify characteristic functional group vibrations.
- Mass Spectrometry (MS):
 - The molecular weight and fragmentation pattern are determined by dissolving a sample in a suitable solvent and analyzing it via an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Synthesis and Workflow


No direct synthesis for **4-Amino-2,6-difluorophenol Hydrochloride** has been detailed in the searched literature. It is typically formed by treating the free base, 4-Amino-2,6-difluorophenol, with hydrochloric acid. The synthesis of the free base is well-documented.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the synthesis of 4-Amino-2,6-difluorophenol.

The hydrochloride salt is then readily prepared from the free base.

[Click to download full resolution via product page](#)

Fig. 2: Logical workflow for the formation of the hydrochloride salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-AMINO-2,6-DIFLUOROPHENOL(220353-22-0) 1H NMR [m.chemicalbook.com]
- 4. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Amino-2,6-difluorophenol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112312#physicochemical-properties-of-4-amino-2-6-difluorophenol-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com